molecular formula C30H54O13 B606189 Bis-Propargyl-PEG13 CAS No. 1351373-50-6

Bis-Propargyl-PEG13

Cat. No.: B606189
CAS No.: 1351373-50-6
M. Wt: 622.75
InChI Key: KKRMNIFYBNHKGI-UHFFFAOYSA-N
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Description

Bis-Propargyl-PEG13 is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of the propargyl groups allows it to form stable triazole linkages with azide-bearing compounds or biomolecules. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Propargyl-PEG13 is synthesized through a series of chemical reactions involving the functionalization of PEG with propargyl groups. The typical synthetic route involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through column chromatography to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis-Propargyl-PEG13 primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring through the reaction of the propargyl groups with azides in the presence of a copper catalyst. The reaction is highly efficient and produces stable triazole linkages .

Common Reagents and Conditions

    Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature. .

Major Products

The major products formed from the reaction of this compound with azides are triazole-linked compounds. These products are highly stable and can be used in various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific propargyl groups, which provide high reactivity and selectivity in CuAAC reactions. The hydrophilic PEG spacer also enhances its solubility, making it more versatile for various applications compared to other similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O13/c1-3-5-31-7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-27-29-43-30-28-42-26-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-2/h1-2H,5-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMNIFYBNHKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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